4-Fluoro-5-iodo-2-methylbenzoic acid
Overview
Description
4-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-2-methylbenzoic acid typically involves the halogenation of 2-methylbenzoic acid. One common method is the iodination of 4-fluoro-2-methylbenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution Products: Depending on the nucleophile, products like 4-fluoro-5-azido-2-methylbenzoic acid or 4-fluoro-5-thiocyanato-2-methylbenzoic acid.
Coupling Products: Biaryl compounds formed through the coupling of this compound with other aromatic boronic acids.
Scientific Research Applications
4-Fluoro-5-iodo-2-methylbenzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: In the development of molecular probes and imaging agents due to its halogenated structure, which can be detected using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Medicine: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: As a precursor in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2-methylbenzoic acid in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-iodo-6-methylbenzoic acid
- 5-Fluoro-2-iodobenzoic acid
- 3-Fluoro-4-methyl-5-iodobenzoic acid
Uniqueness
4-Fluoro-5-iodo-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and iodine atoms in specific positions allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
4-fluoro-5-iodo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNXZCFAWAXLGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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